TAAR1 Potency: 3-Iodothyronamine Hydrochloride vs. Thyronamine (T0AM) in cAMP Accumulation
3-Iodothyronamine hydrochloride (T1AM) activates rat TAAR1 with an EC50 of 14 nM and mouse TAAR1 with an EC50 of 112 nM, determined by cAMP accumulation in HEK293 cells heterologously expressing the receptor [1]. In contrast, thyronamine (T0AM), which lacks the 3-iodo substituent, is markedly less potent: while its saturation binding affinity (Kd) for the iodothyronamine binding site in rat hepatic mitochondria is comparable (3.5–4.5 µM), the 3-iodo group confers a distinct enhancement of TAAR1 activation potency that T0AM does not match [2]. In head-to-head functional assays, T0AM produces significantly smaller increases in cAMP than T1AM at the same concentration, consistent with its classification as a lower-potency thyronamine [3].
| Evidence Dimension | TAAR1 activation potency (EC50 for cAMP accumulation) |
|---|---|
| Target Compound Data | rTAAR1 EC50 = 14 nM; mTAAR1 EC50 = 112 nM |
| Comparator Or Baseline | Thyronamine (T0AM): significantly lower cAMP response; not reaching 50% of maximum T1AM response at equivalent concentrations. Mitochondrial binding Kd ~4 µM for both compounds. |
| Quantified Difference | T1AM is a full agonist at rTAAR1 (EC50 14 nM) while T0AM behaves as a weak partial agonist with EC50 > 1 µM estimated from cAMP dose–response curves. |
| Conditions | HEK293 cells expressing rat or mouse TAAR1; cAMP measured by enzyme fragment complementation or radioimmunoassay. |
Why This Matters
For TAAR1-directed research, 3-iodothyronamine hydrochloride provides the benchmark high-potency activation required for mechanistic studies and screening assays, whereas T0AM would require substantially higher concentrations and yields weaker responses, potentially missing true TAAR1-mediated effects.
- [1] Scanlan, T. S.; Suchland, K. L.; Hart, M. E.; Chiellini, G.; Huang, Y.; Kruzich, P. J.; Frascarelli, S.; Crossley, D. A.; Bunzow, J. R.; Ronca-Testoni, S.; Lin, E. T.; Hatton, D.; Zucchi, R.; Grandy, D. K. 3-Iodothyronamine is an endogenous and rapid-acting derivative of thyroid hormone. Nat. Med. 2004, 10 (6), 638–642. View Source
- [2] Venditti, P.; Napolitano, G.; Di Stefano, L.; Chiellini, G.; Zucchi, R.; Scanlan, T. S.; Di Meo, S. Effects of the thyroid hormone derivatives 3-iodothyronamine and thyronamine on rat liver oxidative capacity. Mol. Cell. Endocrinol. 2011, 341 (1–2), 55–62. View Source
- [3] Tan, E. S.; Miyakawa, M.; Bunzow, J. R.; Grandy, D. K.; Scanlan, T. S. Exploring the Structure–Activity Relationship of the Ethylamine Portion of 3-Iodothyronamine for Rat and Mouse Trace Amine-Associated Receptor 1. J. Med. Chem. 2007, 50 (12), 2787–2798. View Source
